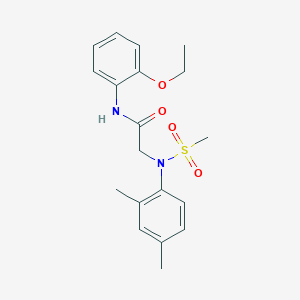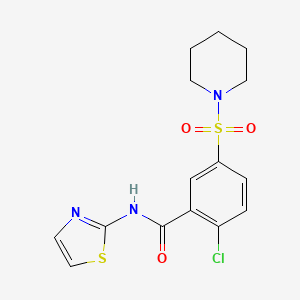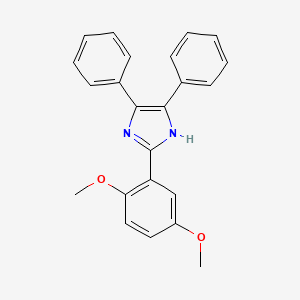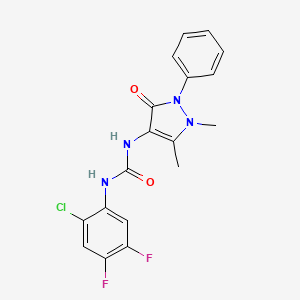
N~2~-(2,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Dimebolin, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of drugs known as neuroprotectants, which are substances that protect the nervous system from damage caused by injury or disease. In recent years, Dimebolin has been the subject of numerous scientific studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Dimebolin is not fully understood, but it is believed to involve several different pathways. One proposed mechanism is that Dimebolin acts as an antioxidant, protecting neurons from damage caused by free radicals and oxidative stress. Another proposed mechanism is that Dimebolin modulates the activity of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and motor control. Further research is needed to fully elucidate the mechanism of action of Dimebolin.
Biochemical and Physiological Effects
Studies have shown that Dimebolin can have a variety of biochemical and physiological effects. For example, Dimebolin has been shown to increase the activity of enzymes involved in energy metabolism, which could help to protect neurons from damage caused by energy depletion. Dimebolin has also been shown to modulate the expression of genes involved in inflammation and oxidative stress, which could contribute to its neuroprotective effects. Additionally, Dimebolin has been shown to increase the levels of certain neurotransmitters in the brain, which could help to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimebolin in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for investigating the mechanisms of neuroprotection and potential therapeutic applications. However, one limitation of using Dimebolin in lab experiments is that it is a complex molecule that can be difficult to synthesize. This can make it challenging to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several potential future directions for research on Dimebolin. One area of interest is investigating its potential as a treatment for other neurodegenerative diseases beyond Alzheimer's and Parkinson's. Another area of interest is investigating the mechanism of action of Dimebolin in more detail, with the goal of identifying new targets for drug development. Additionally, there is interest in developing new synthesis methods for Dimebolin that are more efficient and scalable, which could make it more accessible for use in research and potential therapeutic applications.
Applications De Recherche Scientifique
Dimebolin has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the compound's neuroprotective properties. Studies have shown that Dimebolin can protect neurons from damage caused by a variety of factors, including oxidative stress, excitotoxicity, and inflammation. Other studies have investigated Dimebolin's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary results have been promising, with some studies showing that Dimebolin can improve cognitive function and reduce the progression of these diseases.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-18-9-7-6-8-16(18)20-19(22)13-21(26(4,23)24)17-11-10-14(2)12-15(17)3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNBETQTCHGQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568730.png)
![N,N'-bis[4-(4-pyridinylmethyl)phenyl]isophthalamide](/img/structure/B3568732.png)
![4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B3568735.png)
![N-[4-(benzoylamino)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3568749.png)
![4-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3568753.png)

![N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3568770.png)

![ethyl 5-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3,3'-bithiophene-4-carboxylate](/img/structure/B3568784.png)
![N-(4-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3568785.png)
![N-cyclopentyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3568788.png)

![N~1~,N~2~-bis(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568796.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568825.png)